

# Immunoprecipitation-mass spectrometry to identify PROTAC ATR degrader-2 interactome

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## Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B15621571

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## Application Note: Identifying the PROTAC ATR Degrad-2 Interactome

Title: High-Confidence Identification of the **PROTAC ATR Degrad-2** Interactome using Immunoprecipitation-Mass Spectrometry (IP-MS)

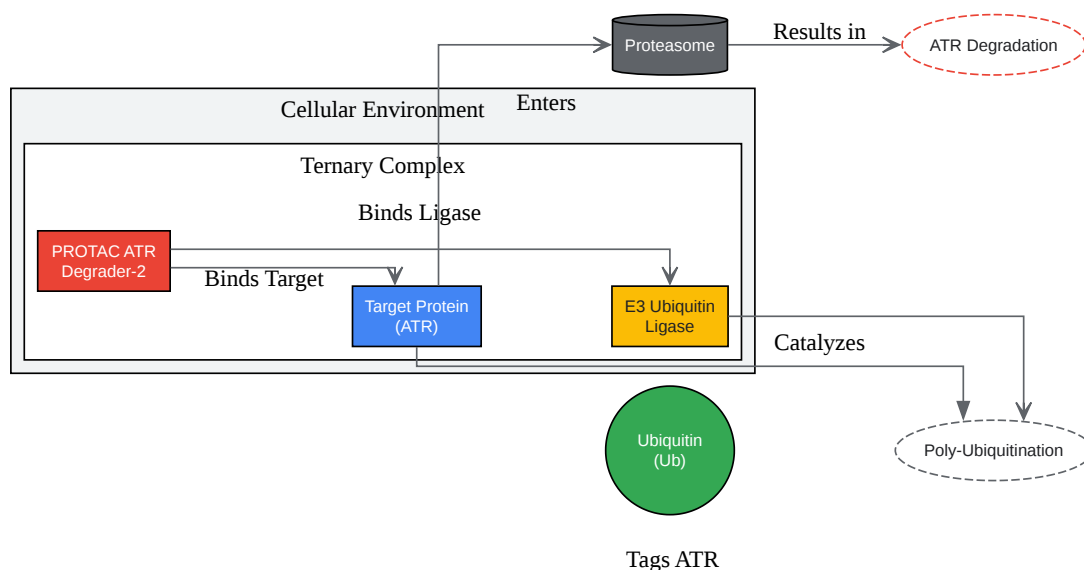
Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This technology offers a powerful approach to drug previously "undruggable" targets. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), making it a prime target for cancer therapy. **PROTAC ATR degrader-2** is a novel heterobifunctional small molecule designed to induce the selective degradation of ATR. Understanding the complete protein interaction network, or interactome, of this degrader is critical for elucidating its mechanism of action, identifying potential off-target effects, and discovering novel downstream signaling consequences. This application note provides a detailed protocol for utilizing immunoprecipitation coupled with mass spectrometry (IP-MS) to identify proteins that interact with ATR in the context of treatment with **PROTAC ATR degrader-2**.

## Principle of the Method

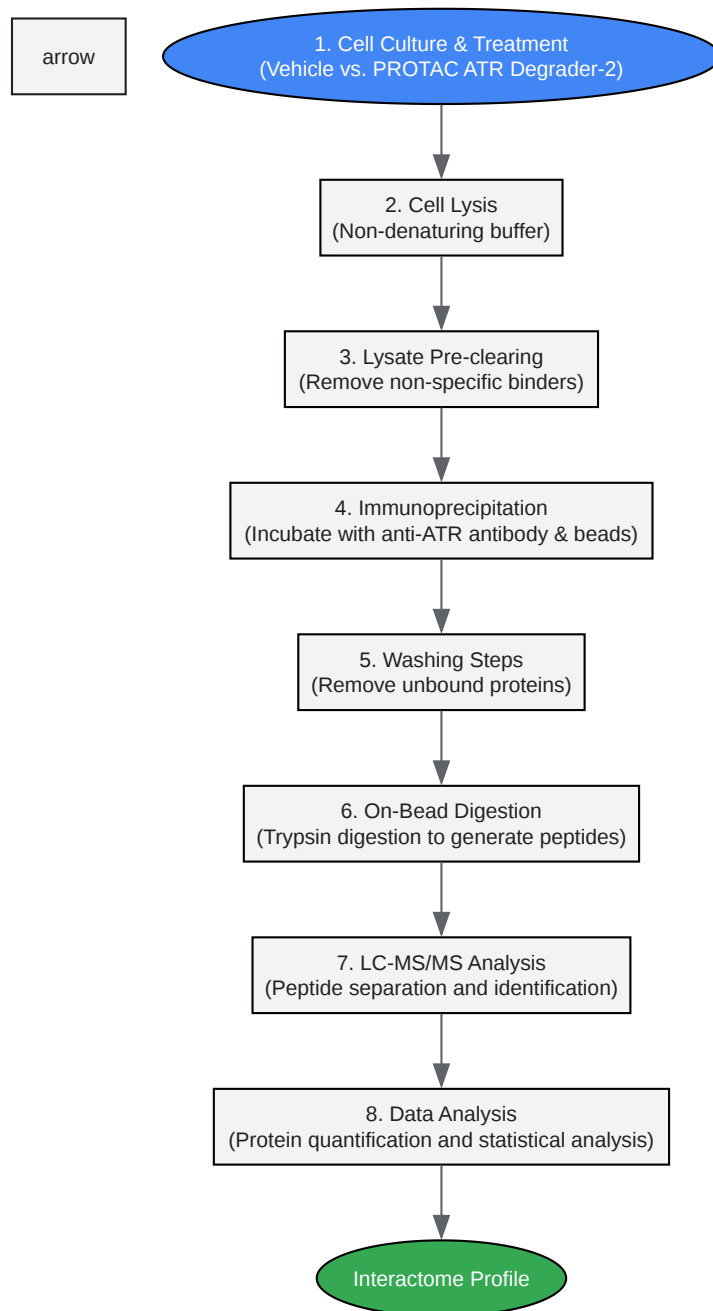
The experimental approach relies on the highly specific interaction between an antibody and its target protein, ATR. Cells are treated with either a vehicle control or **PROTAC ATR degrader-2**. Following treatment, cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting endogenous ATR is used to capture ATR and its associated proteins from the cell lysate. These protein complexes are then isolated, washed to remove non-specific binders, and subjected to on-bead enzymatic digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By quantitatively comparing the protein abundances between the degrader-treated and control samples, a high-confidence list of ATR-interacting proteins can be generated, revealing the cellular machinery associated with ATR upon engagement by the PROTAC.

## Diagrams and Visualizations



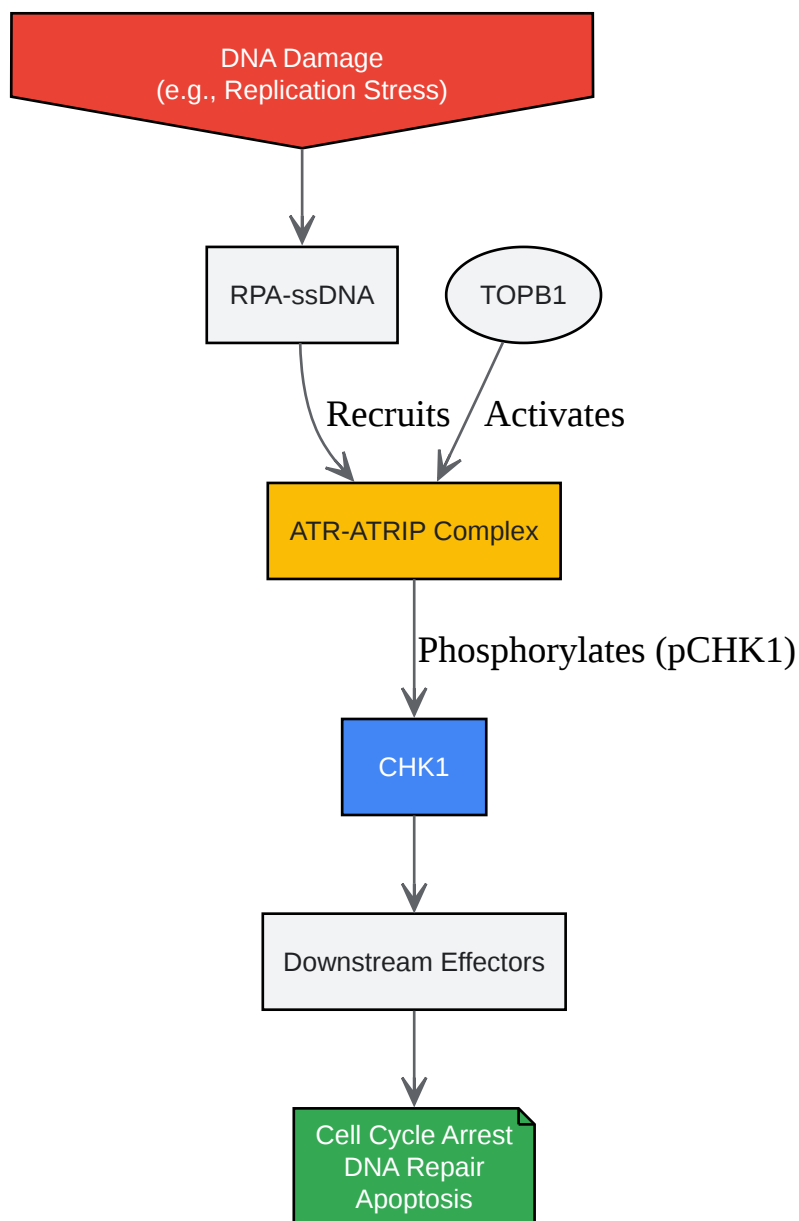
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Caption: General mechanism of action for **PROTAC ATR Degrader-2**.



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Caption: Experimental workflow for immunoprecipitation-mass spectrometry.



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Caption: Simplified ATR signaling pathway in response to DNA damage.

## Experimental Protocol

Materials and Reagents:

- Cell Line: U2OS or other suitable human cell line with robust ATR expression.
- PROTAC: **PROTAC ATR Degradar-2** (and an inactive epimer control, if available).
- Antibodies: Rabbit anti-ATR (for IP), Rabbit IgG (isotype control).
- Buffers and Reagents:
  - Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
  - Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40.
  - Ammonium Bicarbonate (50 mM).
  - Dithiothreitol (DTT).
  - Iodoacetamide (IAA).
  - Trypsin, sequencing grade.
  - Formic Acid.
- Equipment: Cell culture supplies, refrigerated centrifuge, magnetic rack, protein A/G magnetic beads, sonicator, thermomixer, LC-MS/MS system.

#### Methodology:

- Cell Culture and Treatment:
  - Culture U2OS cells to 80% confluency in 15 cm dishes.
  - Treat cells with 100 nM **PROTAC ATR Degradar-2** or Vehicle (DMSO) for 6 hours. Use at least three biological replicates per condition.
  - Harvest cells by scraping into ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and flash-freeze the cell pellets.
- Cell Lysis and Protein Extraction:

- Resuspend cell pellets in 1 mL of ice-cold Lysis Buffer per dish.
- Incubate on ice for 20 minutes with intermittent vortexing.
- Sonicate the lysate briefly (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to ensure complete lysis.
- Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.
- Immunoprecipitation:
  - Dilute lysates to 1 mg/mL with Lysis Buffer.
  - For each sample, pre-clear 1 mg of protein lysate by incubating with 20 µL of protein A/G magnetic beads for 1 hour at 4°C on a rotator.
  - Place tubes on a magnetic rack and transfer the pre-cleared lysate to a new tube.
  - Add 5 µg of anti-ATR antibody (or Rabbit IgG for control) to the lysate. Incubate for 4 hours at 4°C on a rotator.
  - Add 30 µL of fresh protein A/G magnetic beads and incubate for an additional 2 hours (or overnight) at 4°C.
- Washing and Elution:
  - Collect the beads on a magnetic rack and discard the supernatant.
  - Wash the beads three times with 1 mL of ice-cold Wash Buffer.
  - Wash the beads two times with 1 mL of 50 mM Ammonium Bicarbonate to remove detergents.
- On-Bead Digestion:
  - Resuspend beads in 50 µL of 50 mM Ammonium Bicarbonate.

- Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
- Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
- Add 1 µg of trypsin and incubate overnight at 37°C in a thermomixer.
- Centrifuge the tubes, place on a magnetic rack, and collect the supernatant containing the peptides.
- Acidify the peptides with 10% formic acid to a final concentration of 1%.
- Mass Spectrometry and Data Analysis:
  - Analyze peptides by LC-MS/MS on an Orbitrap mass spectrometer or similar high-resolution instrument.
  - Process raw data using a software suite like MaxQuant or Proteome Discoverer.
  - Search spectra against a human protein database (e.g., UniProt).
  - Perform label-free quantification (LFQ) to determine protein intensities across samples.
  - Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance between the PROTAC-treated and vehicle-treated samples.

## Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized to highlight high-confidence interactors. The table below represents a hypothetical dataset of proteins co-immunoprecipitated with ATR, comparing PROTAC-treated versus vehicle control samples.

Table 1: Quantitative Analysis of **PROTAC ATR Degradar-2** Interactome

Protein ID (UniProt)	Gene Name	Description	Log2 Fold Change (PROTAC/Vehicle)	p-value
Q13535	ATR	Ataxia telangiectasia and Rad3-related protein	-2.58	<0.001
Q9Y246	ATRIP	ATR Interacting Protein	-2.45	<0.001
Q9BQI3	TOPB1	DNA topoisomerase 2- binding protein 1	-1.95	0.002
P04637	TP53	Cellular tumor antigen p53	1.58	0.005
Q13835	VCP/p97	Valosin- containing protein	2.10	<0.001
P62993	CUL4A	Cullin-4A (E3 Ligase Component)	2.50	<0.001
P50990	DDB1	DNA damage- binding protein 1	2.35	<0.001

**Interpretation:**

- ATR & ATRIP: The significant decrease in ATR and its obligate partner ATRIP confirms successful degradation by the PROTAC.
- TOPB1: Reduced association of the activator TOPB1 is consistent with loss of the ATR complex.



- VCP/p97, CUL4A, DDB1: The significant enrichment of these proteins, components of the ubiquitin-proteasome system (including a potential E3 ligase complex), strongly suggests their recruitment by the PROTAC to mediate ATR degradation.
- TP53: Enrichment of p53 could indicate a downstream cellular response to ATR degradation or a previously uncharacterized interaction.
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